molecular formula C10H19Cl2N7O4 B560006 Saxitoxin dihydrochloride CAS No. 35554-08-6

Saxitoxin dihydrochloride

Cat. No.: B560006
CAS No.: 35554-08-6
M. Wt: 372.207
InChI Key: YHAHUGQQOBPXOZ-UIPPETONSA-N
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Mechanism of Action

Target of Action

The primary target of saxitoxin dihydrochloride (STX) is the voltage-dependent sodium channel , a transmembrane protein . This protein undergoes subtle conformational changes upon activation by voltage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and muscle cells, thus being critical for the proper functioning of the nervous system.

Mode of Action

This compound binds to the voltage-gated sodium channels, inhibiting the influx of sodium ions into cells . This blockage suppresses the generation of action potentials, leading to a decrease in neuronal signaling . The binding of STX to these channels is reversible, which means the effect of the toxin can be alleviated once it is removed from the system .

Biochemical Pathways

This compound affects the biochemical pathway involving the generation and propagation of action potentials in neurons and muscle cells. By blocking sodium channels, STX prevents the creation of appropriate action potentials in nerves and muscle fibers . This blockage disrupts normal neuronal signaling, leading to the symptoms associated with saxitoxin poisoning.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the onset of symptoms can occur within 0.5 to 2 hours after ingestion , indicating rapid absorption and distribution

Result of Action

The primary result of this compound’s action is the induction of paralytic shellfish poisoning (PSP) in humans . This condition is characterized by muscle paralysis and cardiorespiratory failure . In severe cases, ingestion of STX can lead to respiratory arrest, cardiovascular failure, coma, and even death if untreated .

Action Environment

The action of this compound can be influenced by various environmental factors. STX is produced by certain species of marine dinoflagellates and freshwater cyanobacteria . These organisms can proliferate under optimal growth conditions to form harmful algal blooms, leading to the accumulation of saxitoxins in shellfish, fishes, and other organisms . The consumption of these contaminated organisms can lead to saxitoxin poisoning in humans . Therefore, the presence and concentration of STX in the environment can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Saxitoxin dihydrochloride plays a significant role in biochemical reactions. The primary molecular target of this compound is the voltage-dependent sodium channel, a transmembrane protein that undergoes subtle conformational changes upon activation by voltage . This interaction with sodium channels can lead to a variety of biochemical effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can lead to paralytic shellfish poison intoxications in humans and deaths by muscle paralysis and cardiorespiratory failure . In addition, it has been found to modulate phagocytic activity and reactive oxygen species (ROS) production in certain cell types .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with voltage-dependent sodium channels . By binding to these channels, it inhibits the influx of sodium ions into cells, leading to the suppression of cell action potentials and ultimately resulting in muscle paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the toxin is normally cleared rapidly from the body via the urine, so that individuals who survive for 12 – 24 hours usually recover .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that when mice were exposed to different concentrations of this compound for 21 days, no adverse effects were observed at a dose rate of up to 730 g/kg bw/day .

Metabolic Pathways

This compound is involved in several metabolic pathways. Metabolic transformations of the original mixture of saxitoxins present in the toxic dinoflagellate can take place in the shellfish (or other primary vectors) and other members of the trophic chain, including humans .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In vitro transport experiments of intestinal absorption in rat and human cell lines using this compound have provided evidence for an active transport system for saxitoxins .

Subcellular Localization

Given its interaction with voltage-dependent sodium channels, it is likely that it localizes to the cell membrane where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of saxitoxin dihydrochloride involves complex organic reactions. One common method includes the cyclization of a guanidine derivative with a pyrrolo[1,2-c]purine structure . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. The process often involves the extraction of the toxin from natural sources, followed by purification using techniques such as liquid-liquid extraction and solid-phase extraction . Advanced chromatographic methods are also employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Saxitoxin dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions include various analogues of saxitoxin, such as neosaxitoxin and gonyautoxins, which have different levels of toxicity and biological activity .

Properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHUGQQOBPXOZ-UIPPETONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189042
Record name Saxitoxin dihydrochloride
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Molecular Weight

372.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic solid; [Merck Index]
Record name Saxitoxin dihydrochloride
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Solubility

Very soluble in water, Very soluble in methanol; sparingly soluble in ethanol, glacial acetic acid; practically insoluble in lipid solvents, Very soluble in methanol; slightly soluble in ethanol, glacial acetic acid; insoluble in alkalies
Record name Saxitoxin dihydrochloride
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Mechanism of Action

Saxitoxin, originally isolated from toxic Alaskan butter clams (Saxidomus giganteus) is actually a family of neurotoxins and includes nesaxitin and gonyautoxin one through four. All block neural transmission at the neuromuscular junction by binding to the surface of the sodium channels and interrupting the flow of Na+ ions; apical vesicles (AV) nodal conduction may be suppressed, there may be direct suppression of respiratory cernter and progressive reduction of peripheral nerve excitability., Marine neurotoxins are natural products produced by phytoplankton and select species of invertebrates and fish. These compounds interact with voltage-gated sodium, potassium and calcium channels and modulate the flux of these ions into various cell types. This review provides a summary of marine neurotoxins, including their structures, molecular targets and pharmacologies. Saxitoxin and its derivatives, collectively referred to as paralytic shellfish toxins (PSTs), are unique among neurotoxins in that they are found in both marine and freshwater environments by organisms inhabiting two kingdoms of life. Prokaryotic cyanobacteria are responsible for PST production in freshwater systems, while eukaryotic dinoflagellates are the main producers in marine waters. Bioaccumulation by filter-feeding bivalves and fish and subsequent transfer through the food web results in the potentially fatal human illnesses, paralytic shellfish poisoning and saxitoxin pufferfish poisoning. These illnesses are a result of saxitoxin's ability to bind to the voltage-gated sodium channel, blocking the passage of nerve impulses and leading to death via respiratory paralysis. Recent advances in saxitoxin research are discussed, including the molecular biology of toxin synthesis, new protein targets, association with metal-binding motifs and methods of detection. The eco-evolutionary role(s) PSTs may serve for phytoplankton species that produce them are also discussed.
Record name Saxitoxin dihydrochloride
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Color/Form

White solid

CAS No.

35554-08-6
Record name Saxitoxin dihydrochloride
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Record name SAXITOXIN DIHYDROCHLORIDE
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Q & A

Q1: How can Saxitoxin dihydrochloride contamination in food be detected?

A1: A fluorescence spectroscopy method has been developed to detect this compound contamination in skim milk []. This method involves reacting this compound with sodium hydroxide and hydrogen peroxide to produce a nontoxic compound, 8-amino-6-hydroxymethyl-iminopurine-3(2H)-propionic acid (AHIPA). AHIPA can be quantified using fluorescence spectroscopy with excitation and emission wavelengths of 330 nm and 425 nm, respectively. This method offers a sensitive way to detect this compound contamination in skim milk, with a detection limit significantly lower than the lethal dosage.

Q2: Why is a proficiency test specimen for Paralytic Shellfish Poisoning important, and what matrix has shown promise in its development?

A2: The accurate measurement of Paralytic Shellfish Poisoning toxins, like Saxitoxin, is crucial for public health and economic reasons []. Proficiency test specimens are essential for evaluating laboratory precision in bioassays for these toxins. A promising development in this area involves the use of hydrated potato flakes combined with this compound []. This matrix offers advantages in terms of cost-effectiveness and convenience compared to traditional shellfish matrices while demonstrating comparable recovery percentages and variances in testing.

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